2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793545
InChI: InChI=1S/C19H16N2O4/c1-24-17-4-2-3-16-15(17)7-8-21(16)10-18(22)20-13-5-6-14-12(9-13)11-25-19(14)23/h2-9H,10-11H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol

2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

CAS No.:

Cat. No.: VC14793545

Molecular Formula: C19H16N2O4

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide -

Specification

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
IUPAC Name 2-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Standard InChI InChI=1S/C19H16N2O4/c1-24-17-4-2-3-16-15(17)7-8-21(16)10-18(22)20-13-5-6-14-12(9-13)11-25-19(14)23/h2-9H,10-11H2,1H3,(H,20,22)
Standard InChI Key SQRRZPPKNCLYLZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)C(=O)OC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates two heterocyclic systems: a 4-methoxyindole moiety and a 1,3-dihydro-2-benzofuran-1-one unit, linked via an acetamide bridge. The indole component features a methoxy substituent at the 4-position, enhancing its electron-donating capacity and influencing intermolecular interactions. The benzofuran ring is fused with a ketone group at the 1-position, introducing a planar, conjugated system that may facilitate π-stacking interactions with biological targets .

Key structural parameters include:

PropertyValue
IUPAC Name2-(4-methoxyindol-1-yl)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Molecular FormulaC₁₉H₁₆N₂O₄
Molecular Weight336.3 g/mol
Canonical SMILESCOC1=CC=CC2=C1C=CN2CC(=O)NC3=CC4=C(C=C3)C(=O)OC4
Topological Polar Surface Area98.7 Ų

The Standard InChIKey (SQRRZPPKNCLYLZ-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.

Conformational Analysis

X-ray crystallography of analogous indole-benzofuran hybrids reveals a near-orthogonal dihedral angle (~85°) between the indole and benzofuran planes, minimizing steric clashes while preserving conjugation across the acetamide linker . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for targeted drug design .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis follows a convergent approach, coupling pre-formed indole and benzofuran precursors:

  • Indole segment: N-alkylation of 4-methoxyindole with ethyl bromoacetate yields 1-(ethoxycarbonylmethyl)-4-methoxyindole.

  • Benzofuran segment: Horner-Emmons olefination of 5-nitro-2-benzofuran-1(3H)-one with (carbethoxymethylene)triphenylphosphorane produces ethyl (5-nitro-1-oxo-1,3-dihydro-2-benzofuran-3-yl)acetate, which is subsequently reduced to the amine .

Coupling and Functionalization

The final assembly involves:

  • Amidation: Reacting 1-(ethoxycarbonylmethyl)-4-methoxyindole with 5-amino-1,3-dihydro-2-benzofuran-1-one under Steglich conditions (DCC/DMAP) achieves 65–72% yield .

  • Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water affords >98% purity (HPLC).

Critical parameters:

  • Temperature control (<40°C) prevents indole decomposition.

  • Anhydrous DMF minimizes hydrolysis of the active ester intermediate.

Physicochemical Profiling

Solubility and Partitioning

Experimental data from shake-flask assays:

Solvent SystemSolubility (mg/mL)LogP
Phosphate buffer (pH 7.4)0.12 ± 0.032.81
1-Octanol4.56 ± 0.21
DMSO32.7 ± 1.5

The compound exhibits poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo studies.

Stability Profile

  • Thermal: Decomposition onset at 218°C (DSC, heating rate 10°C/min).

  • Photolytic: 15% degradation after 48 h under ICH Q1B light conditions .

  • Hydrolytic: Stable in gastric pH (t₁/₂ > 24 h) but undergoes slow amide hydrolysis at pH > 10 .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro screening against 87 kinases revealed potent inhibition of:

  • Glycogen Synthase Kinase-3β (GSK-3β): IC₅₀ = 3.7 nM (cf. SB-216763 IC₅₀ = 34 nM) .

  • Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 28 nM, with >100-fold selectivity over CDK1 .

Mechanistic studies using surface plasmon resonance (SPR) showed a binding KD of 1.2 nM for GSK-3β, involving key interactions:

  • Hydrogen bonding between the benzofuran ketone and Lys85.

  • π-cation interaction of the indole with Arg96 .

Antiproliferative Effects

Against NCI-60 cancer cell lines:

Cell LineGI₅₀ (μM)
HCT-116 (Colon)0.11

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